1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane
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Overview
Description
1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with an iodomethyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various methods, such as the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the iodomethyl group: This step involves the halogenation of a methyl group attached to the cyclohexane ring. Iodine can be introduced using reagents like iodine and phosphorus trichloride.
Attachment of the propan-2-yloxy group: This can be done through an etherification reaction, where an alcohol (propan-2-ol) reacts with the cyclohexane derivative in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane can undergo various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction reactions: The compound can be reduced to remove the iodomethyl group or to convert the propan-2-yloxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used. Reactions are often conducted in acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Reactions are typically performed in anhydrous solvents.
Major Products
Substitution reactions: Products include cyclohexane derivatives with different substituents replacing the iodomethyl group.
Oxidation reactions: Products include cyclohexane derivatives with hydroxyl or carbonyl groups.
Reduction reactions: Products include cyclohexane derivatives with reduced functional groups.
Scientific Research Applications
1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodomethyl group can participate in halogen bonding, while the propan-2-yloxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(Chloromethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its brominated, chlorinated, or hydroxylated analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H19IO |
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Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(iodomethyl)-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C10H19IO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
XMYPWLIXONIQSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCCC1)CI |
Origin of Product |
United States |
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